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Compound of Interest

Compound Name: 1-Bromo-2-iodo-4-nitrobenzene

Cat. No.: B1361577 Get Quote

Technical Guide: 1-Bromo-2-iodo-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals

Introduction
1-Bromo-2-iodo-4-nitrobenzene is a halogenated nitroaromatic compound with the chemical

formula C₆H₃BrINO₂. Its structure, featuring a benzene ring substituted with a bromine atom,

an iodine atom, and a nitro group, makes it a potentially valuable intermediate in organic

synthesis. The presence of multiple reactive sites allows for diverse chemical transformations,

making it an attractive building block for the synthesis of complex molecules in the

pharmaceutical, agrochemical, and materials science sectors. This technical guide provides a

comprehensive overview of the known physical and chemical properties of 1-Bromo-2-iodo-4-
nitrobenzene and its isomers, along with a proposed synthetic protocol and an analysis of its

expected reactivity.

Physicochemical Properties
Direct experimental data for the physical properties of 1-Bromo-2-iodo-4-nitrobenzene (CAS:

63037-63-8) are not readily available in the reviewed literature. However, data for its isomers

and related compounds can provide useful estimations.

General Identifiers for 1-Bromo-2-iodo-4-nitrobenzene
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Property Value Source

CAS Number 63037-63-8 [1]

Molecular Formula C₆H₃BrINO₂ [1]

Molecular Weight 327.9 g/mol [1]

IUPAC Name
1-bromo-2-iodo-4-

nitrobenzene
[1]

SMILES O=--INVALID-LINK--[O-] [1]

Purity
95% (as commercially

available)
[1]

Physical Properties of Isomers and Related Compounds
The following tables summarize the available physical property data for isomers of 1-Bromo-2-
iodo-4-nitrobenzene. This data can be used to estimate the properties of the target

compound.

Compound CAS Number
Melting Point
(°C)

Boiling Point
(°C)

Density
(g/cm³)

1-Bromo-4-iodo-

2-nitrobenzene
713512-18-6 N/A

296.8 ± 20.0 at

760 mmHg
2.3 ± 0.1

4-Bromo-1-iodo-

2-nitrobenzene
112671-42-8 N/A N/A N/A

4-Bromo-2-iodo-

1-nitrobenzene
343864-78-8 N/A N/A N/A

1-Bromo-4-

nitrobenzene
586-78-7 124-126 255-256 N/A

1-Iodo-4-

nitrobenzene
636-98-6 171-173

289 at 772

mmHg
N/A

Solubility
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Experimental solubility data for 1-Bromo-2-iodo-4-nitrobenzene is not available. However,

based on the properties of related compounds such as 1-bromo-2-nitrobenzene and 1-iodo-4-

nitrobenzene, it is expected to be sparingly soluble in water and soluble in common organic

solvents like acetone, chloroform, and benzene.[2][3]

Chemical Properties and Reactivity
The chemical reactivity of 1-Bromo-2-iodo-4-nitrobenzene is dictated by the electronic effects

of its three substituents on the aromatic ring.

Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group, which

deactivates the benzene ring towards electrophilic aromatic substitution and directs incoming

electrophiles to the meta position.[4][5] It also activates the ring towards nucleophilic

aromatic substitution, particularly at the ortho and para positions.

Halogens (-Br, -I): Bromine and iodine are also deactivating groups due to their inductive

electron withdrawal. However, they are ortho, para-directors for electrophilic substitution

because of resonance effects where their lone pairs can stabilize the arenium ion

intermediate.[4]

The interplay of these effects suggests that the positions on the ring will have varied reactivity.

The carbon atoms ortho and para to the nitro group are expected to be the most susceptible to

nucleophilic attack.

Experimental Protocols
Proposed Synthesis of 1-Bromo-2-iodo-4-nitrobenzene
A plausible synthetic route to 1-Bromo-2-iodo-4-nitrobenzene is via a Sandmeyer reaction, a

well-established method for the conversion of an aryl amine to an aryl halide through a

diazonium salt intermediate.[2][6] The logical starting material for this synthesis would be 2-

bromo-4-iodoaniline.

Reaction Scheme:
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Diazotization
Sandmeyer Reaction

2-bromo-4-iodoaniline Diazonium Salt

NaNO2, H2SO4
0-5 °C

1-Bromo-2-iodo-4-nitrobenzene
CuBr, HBr

Click to download full resolution via product page

Proposed Synthesis Workflow.

Materials:

2-Bromo-4-iodoaniline

Concentrated Sulfuric Acid (H₂SO₄)

Sodium Nitrite (NaNO₂)

Cuprous Bromide (CuBr)

Hydrobromic Acid (HBr, 48%)

Ice

Deionized Water

Organic solvent for extraction (e.g., dichloromethane or diethyl ether)

Sodium Bicarbonate (NaHCO₃) solution

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

Diazotization:
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In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, dissolve 2-

bromo-4-iodoaniline in a mixture of concentrated sulfuric acid and water.

Maintain the temperature between 0 and 5 °C.

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline

solution. The temperature must be kept below 5 °C to prevent the decomposition of the

diazonium salt.

Stir the mixture for an additional 15-20 minutes after the addition is complete to ensure full

formation of the diazonium salt.

Sandmeyer Reaction:

In a separate flask, prepare a solution of cuprous bromide in hydrobromic acid.

Slowly add the cold diazonium salt solution to the cuprous bromide solution with vigorous

stirring.

Effervescence (evolution of nitrogen gas) should be observed.

After the addition is complete, allow the reaction mixture to warm to room temperature and

then gently heat it (e.g., in a 50-60 °C water bath) until the gas evolution ceases.

Work-up and Purification:

Cool the reaction mixture to room temperature and extract the product with an organic

solvent.

Wash the organic layer with water, followed by a dilute solution of sodium bicarbonate to

neutralize any remaining acid, and then again with water.

Dry the organic layer over anhydrous magnesium sulfate.

Filter off the drying agent and remove the solvent under reduced pressure using a rotary

evaporator.
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The crude product can be purified by recrystallization from a suitable solvent (e.g.,

ethanol) or by column chromatography.

Spectroscopic Characterization
While experimental spectra for 1-Bromo-2-iodo-4-nitrobenzene are not available, the

expected spectral characteristics can be predicted based on data from similar compounds.

Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for:

N-O asymmetric stretching: A strong band in the region of 1510-1600 cm⁻¹.[7]

N-O symmetric stretching: A strong band in the region of 1325-1385 cm⁻¹.[7]

Aromatic C-H stretching: Bands above 3000 cm⁻¹.

Aromatic C=C stretching: Bands in the 1400-1600 cm⁻¹ region.

C-Br and C-I stretching: Bands in the fingerprint region below 1000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The spectrum will show signals for the three aromatic protons. The chemical shifts

will be influenced by the electron-withdrawing nitro group and the halogens. The protons

ortho to the nitro group will be the most deshielded and appear at the highest chemical shift

(likely > 8.0 ppm).

¹³C NMR: The spectrum will display six signals for the aromatic carbons. The carbon atom

attached to the nitro group will be significantly deshielded. The carbons bonded to the

halogens will also show characteristic chemical shifts.

Mass Spectrometry (MS)
The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight

of the compound (327.9 g/mol ). The isotopic pattern of the molecular ion will be characteristic

of a compound containing one bromine atom (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).
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Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and the halogen

atoms.

Biological Activity
There is no specific information available in the searched literature regarding the biological

activity or signaling pathways of 1-Bromo-2-iodo-4-nitrobenzene. However, many

nitroaromatic compounds are known to exhibit a wide range of biological activities. For

instance, some nitro-substituted compounds have been investigated for their antibacterial,

antifungal, and anticancer properties.[8][9] The biological activity of such compounds is often

related to the reduction of the nitro group within cells, which can lead to the formation of

reactive oxygen species and cellular damage. Any investigation into the biological effects of 1-
Bromo-2-iodo-4-nitrobenzene would be novel research.

Logical Relationships in Synthesis
The synthesis of 1-Bromo-2-iodo-4-nitrobenzene involves a logical sequence of reactions,

starting from a suitable aniline precursor. The key transformation is the Sandmeyer reaction,

which itself is a multi-step process.
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Starting Material

Diazotization

Sandmeyer Reaction

Final Product

2-Bromo-4-iodoaniline

Diazonium Salt Formation

NaNO2, H+

Aryl Radical Formation

Cu(I) catalyst

Halogen Transfer

Cu(II)-Br

1-Bromo-2-iodo-4-nitrobenzene
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Logical Flow of the Proposed Synthesis.

Conclusion
1-Bromo-2-iodo-4-nitrobenzene is a compound with significant potential as a synthetic

intermediate. While detailed experimental data on its physical and chemical properties are
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currently scarce in the public domain, this guide provides a comprehensive overview based on

the available information for its isomers and related compounds. The proposed synthetic

protocol offers a viable route for its preparation, enabling further research into its properties and

applications. Future experimental studies are needed to fully characterize this compound and

unlock its potential in various fields of chemical science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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